![molecular formula C6H2ClF2NO2 B069295 1-Chloro-2,3-difluoro-4-nitrobenzene CAS No. 169468-80-8](/img/structure/B69295.png)
1-Chloro-2,3-difluoro-4-nitrobenzene
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Overview
Description
1-Chloro-2,3-difluoro-4-nitrobenzene is a chemical compound that is used in the preparation of other organic compounds . It is an important pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 1-Chloro-2,3-difluoro-4-nitrobenzene involves nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine . It has also been used in the preparation of series of benzonorbornadienes .Molecular Structure Analysis
The molecular structure of 1-Chloro-2,3-difluoro-4-nitrobenzene can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
1-Chloro-2,3-difluoro-4-nitrobenzene undergoes various chemical reactions. For instance, it reacts with morpholine in a nucleophilic aromatic substitution . It was also used in the preparation of difluoroarenes .Physical And Chemical Properties Analysis
1-Chloro-2,3-difluoro-4-nitrobenzene is a solid at 20 degrees Celsius . It has a molecular weight of 193.53 . The density is 1.6±0.1 g/cm3 .Scientific Research Applications
Chemical Synthesis
“1-Chloro-2,3-difluoro-4-nitrobenzene” is used as a starting material in the synthesis of various organic compounds . Its unique structure allows it to participate in a variety of reactions, leading to the formation of complex molecules.
Preparation of Xanthones and Acridones
This compound has been used in the preparation of xanthones and acridones . These classes of compounds are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Antifungal Activity
Research has indicated that derivatives of “1-Chloro-2,3-difluoro-4-nitrobenzene” may have potential antifungal activity . This could lead to the development of new antifungal drugs.
Thermochemical Studies
The compound has been studied for its thermochemical properties . Understanding these properties is crucial in predicting the behavior of the compound under various conditions, which is important in fields like materials science and chemical engineering.
Environmental Impact Studies
Given its potential toxicity, studies may be conducted to understand the environmental impact of “1-Chloro-2,3-difluoro-4-nitrobenzene”. This includes its behavior in the environment, its potential effects on wildlife, and methods for its safe disposal .
Development of Analytical Methods
“1-Chloro-2,3-difluoro-4-nitrobenzene” can also be used in the development of analytical methods . For example, it can be used as a standard in chromatographic or spectroscopic analyses.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-chloro-2,3-difluoro-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRRFRIDGZHSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431545 |
Source
|
Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
169468-80-8 |
Source
|
Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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